1-{2-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-CYANO-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE
Description
The compound 1-{2-[4-(azepane-1-sulfonyl)phenyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a cyano group at position 4 and a 4-(azepane-1-sulfonyl)phenyl moiety at position 2. The oxazole ring is further linked to a piperidine-4-carboxamide group at position 3. The azepane (7-membered amine ring) and piperidine (6-membered amine ring) moieties may influence pharmacokinetic properties, including solubility and metabolic stability, while the cyano group could enhance electronic interactions with biological targets.
Properties
IUPAC Name |
1-[2-[4-(azepan-1-ylsulfonyl)phenyl]-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4S/c23-15-19-22(26-13-9-16(10-14-26)20(24)28)31-21(25-19)17-5-7-18(8-6-17)32(29,30)27-11-3-1-2-4-12-27/h5-8,16H,1-4,9-14H2,(H2,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROIFOCCSVGRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCC(CC4)C(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-CYANO-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions The process begins with the preparation of the azepane sulfonyl phenyl intermediate, which is then coupled with a cyano-substituted oxazole derivative
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency and scalability of the synthesis. Techniques like continuous flow chemistry and automated synthesis platforms can be employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-CYANO-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, facilitated by reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-{2-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-CYANO-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{2-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-CYANO-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are determined by its structural features and the nature of its interactions with biological macromolecules.
Comparison with Similar Compounds
Core Heterocycle Differences
Functional Group Impact
- Cyano Group: Unique to the target, this electron-withdrawing group could enhance binding to cysteine or serine residues in enzymes, contrasting with ’s trifluoromethyl group, which primarily increases lipophilicity .
- Sulfonyl Groups : Both the target and ’s compound utilize sulfonyl moieties, likely targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrases). However, ’s dual sulfonyl groups may increase potency at the expense of selectivity .
Pharmacokinetic Profiles
- The piperidine-4-carboxamide in the target and improves aqueous solubility compared to ’s oxazepane derivative.
- The alkyne group in introduces a site for oxidative metabolism, whereas the target’s azepane sulfonyl group may resist enzymatic degradation, favoring longer half-life .
Biological Activity
1-{2-[4-(azepane-1-sulfonyl)phenyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide is a complex organic compound characterized by several functional groups that are of significant interest in medicinal chemistry. Its structural components include an azepane sulfonyl group, a cyano group, and an oxazole ring, which contribute to its potential biological activities and applications in drug discovery .
The biological activity of this compound is primarily associated with its interaction with specific molecular targets, such as enzymes and receptors. It may act as an enzyme inhibitor by binding to the active site or modulating receptor functions as either an agonist or antagonist. The precise pathways involved depend on the compound's structural features and its interactions with biological macromolecules .
Pharmacological Properties
Research indicates that compounds related to this structure exhibit various pharmacological effects, including:
- Antibacterial Activity : Compounds with similar structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may inhibit enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
- Anticancer Activity : There is potential for the compound to be explored in cancer treatment due to its structural characteristics that allow for interaction with cancer-related pathways .
Study on Piperidine Derivatives
A study focusing on synthesized piperidine derivatives demonstrated their effectiveness as enzyme inhibitors and antibacterial agents. The compounds were evaluated for their activity against various bacterial strains and were found to possess significant inhibitory effects on AChE, showcasing their potential therapeutic applications .
Docking Studies
In silico docking studies have been employed to understand the binding interactions of this compound with target proteins. These studies help elucidate how structural variations influence biological activity, providing insights into optimizing the compound for better efficacy .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Moderate to strong activity against specific strains | |
| Enzyme Inhibition | Inhibits AChE and urease | |
| Anticancer | Potential for cancer treatment |
Structure-Activity Relationship (SAR)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
